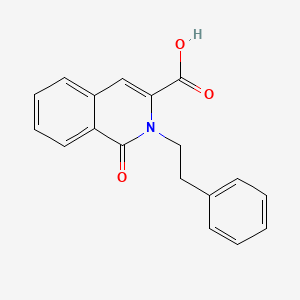

2-methyl-N-phenethylquinolin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

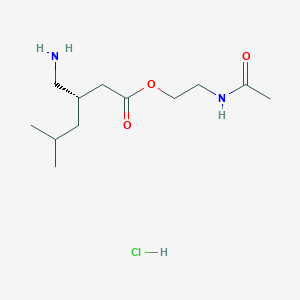

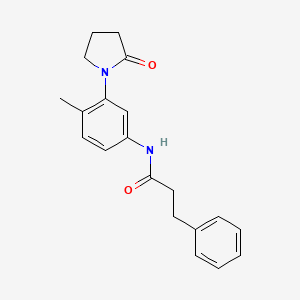

2-methyl-N-phenethylquinolin-4-amine is a chemical compound with the molecular formula C18H18N2 . It has a molecular weight of 262.356 . This compound is intended for research use only.

Synthesis Analysis

The synthesis of quinoline derivatives, including 2-methylquinoline, has been reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 2-methyl-N-phenethylquinolin-4-amine consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound also contains a phenethyl group attached to the nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving 2-methyl-N-phenethylquinolin-4-amine are not detailed in the retrieved sources, amines in general can undergo a variety of reactions. For instance, amines can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .科学研究应用

Medicinal Chemistry Applications

Quinoline derivatives have been extensively studied for their anticancer properties. For example, the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and anticancer agent demonstrates the significance of quinoline analogs in developing new therapeutic agents. This compound showed exceptional efficacy in human breast cancer models and other mouse xenograft cancer models, highlighting its potential as a clinical candidate due to its excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Corrosion Inhibition

Quinoline derivatives have been investigated for their corrosion inhibition properties. A study on the corrosion inhibition effect of certain Schiff bases derived from quinoline on mild steel in hydrochloric acid solution identified these compounds as predominantly cathodic inhibitors. Among them, specific compounds exhibited remarkably high inhibition efficiencies, demonstrating the utility of quinoline-based compounds in protecting metallic materials from corrosive environments (Prabhu et al., 2008).

Antifungal Applications

Further, 2-chloroquinoline derivatives have been synthesized and tested for their antifungal activity, showcasing the broad-spectrum utility of quinoline compounds. Certain derivatives displayed significant activity against various fungal strains, indicating the potential for developing new antimycotic agents based on the quinoline scaffold (Kumar et al., 2011).

Material Science

In material science, quinoline derivatives exhibit interesting properties for developing new materials. For instance, the study of trifluoromethylaminoquinoline derivatives revealed their thermal single-crystal-to-single-crystal transformation capability, emitting different colors based on their polymorphic states. Such properties are valuable for designing materials with specific optical characteristics and potential applications in sensors and display technologies (Abe et al., 2012).

属性

IUPAC Name |

2-methyl-N-(2-phenylethyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-14-13-18(16-9-5-6-10-17(16)20-14)19-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZBJWGGUFJETB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-phenethylquinolin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2838632.png)

![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-4-methoxybenzenecarboxamide](/img/structure/B2838637.png)

![N-(4-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2838639.png)

![7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one](/img/structure/B2838641.png)

![N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide](/img/structure/B2838643.png)